An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride, a fluorinated derivative of the versatile 1,4-diazepane scaffold. Due to the limited direct experimental data on this specific salt, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers. The guide covers proposed synthetic pathways, predicted physicochemical properties, potential pharmacological activities, and detailed analytical methodologies for characterization. The introduction of the trifluoroethyl group is of significant interest in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of parent molecules. This guide aims to provide a foundational understanding for the exploration of this compound in drug discovery and development.
Introduction: The Significance of the 1,4-Diazepane Scaffold and Fluorination in Medicinal Chemistry
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1] The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF3), in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and pKa, which can lead to improved efficacy and safety. This guide focuses on the dihydrochloride salt of 1,4-diazepane bearing a 2,2,2-trifluoroethyl substituent, a modification poised to leverage the benefits of both the diazepine core and fluorination.
Physicochemical Properties
| Property | Parent Compound (1,4-Diazepane) | Predicted for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride | Rationale for Prediction |
| Molecular Formula | C₅H₁₂N₂ | C₇H₁₅F₃N₂·2HCl | Addition of C₂H₃F₃ and two HCl molecules. |
| Molecular Weight | 100.16 g/mol [3] | ~257.12 g/mol | Calculated based on the predicted molecular formula. |
| Appearance | Colorless liquid or solid | White to off-white crystalline solid | Salt formation typically results in a solid form. |
| Melting Point | 40-43 °C | Expected to be significantly higher than the free base | Ionic nature of the dihydrochloride salt increases melting point. |
| Boiling Point | 169-171 °C | Not applicable (decomposes) | Salts generally decompose at high temperatures rather than boil. |
| Solubility | Soluble in water and polar organic solvents | Expected to be highly soluble in water and lower alcohols (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents. | The dihydrochloride salt form significantly increases aqueous solubility. |
| pKa | pKa1 ≈ 6.5, pKa2 ≈ 10.5 | pKa values are expected to be lower than the parent amine due to the electron-withdrawing effect of the trifluoroethyl group. | The trifluoroethyl group reduces the basicity of the adjacent nitrogen atom. |
Synthesis and Manufacturing
A plausible synthetic route to 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride would involve the N-alkylation of a protected 1,4-diazepane derivative followed by deprotection and salt formation.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Mono-Boc-protected 1,4-diazepane)
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Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the mono-protected derivative.
Step 2: Synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxylate
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Dissolve the mono-Boc-protected 1,4-diazepane (1 equivalent) in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2 equivalents).
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Add 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide (1.1 equivalents) to the mixture.
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Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction, filter off the base, and concentrate the filtrate.
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Purify the residue by column chromatography to obtain the N-trifluoroethylated product.
Step 3: Synthesis of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane (Free Base)
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Dissolve the product from Step 2 in a suitable solvent like DCM or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
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Stir the mixture at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent like DCM or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base, which may be an oil.
Step 4: Formation of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane Dihydrochloride
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Dissolve the free base from Step 3 in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble HCl gas through the solution until precipitation is complete. A slight excess of HCl (at least 2 equivalents) is required to form the dihydrochloride salt.[4]
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Stir the resulting slurry at 0 °C for 1-2 hours.
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Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final dihydrochloride salt.
Analytical Characterization
A comprehensive characterization of 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride is essential to confirm its identity, purity, and structure.
Spectroscopic and Chromatographic Methods
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR | The spectrum would show characteristic signals for the trifluoroethyl group (a quartet for the CH₂ adjacent to the CF₃) and the diazepine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms would be influenced by the electron-withdrawing CF₃ group and protonation. |
| ¹³C NMR | The spectrum would display signals for the seven carbon atoms. The CF₃ carbon would appear as a quartet due to C-F coupling. The chemical shifts of the diazepine ring carbons would be indicative of the substitution and protonation state. |
| ¹⁹F NMR | A triplet signal corresponding to the CF₃ group would be observed due to coupling with the adjacent CH₂ protons. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) would likely show the [M+H]⁺ ion corresponding to the free base (C₇H₁₅F₃N₂). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching, and C-F stretching would be present. |
| High-Performance Liquid Chromatography (HPLC) | A suitable reversed-phase HPLC method would be used to assess the purity of the compound. A single major peak would indicate high purity.[5] |
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of the title compound.
Potential Pharmacological Activity and Applications
While no specific biological data for 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride has been reported, its structural features suggest potential for activity in several areas of therapeutic interest.
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Central Nervous System (CNS) Activity: The 1,4-diazepane scaffold is a core component of many CNS-active drugs.[1] The introduction of a trifluoroethyl group could modulate blood-brain barrier permeability and interaction with CNS targets.
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Receptor Antagonism/Agonism: Derivatives of 1,4-diazepane have been explored as antagonists or agonists for various receptors. Further screening would be necessary to identify specific targets for this compound.
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Enzyme Inhibition: The basic nitrogen atoms and the potential for hydrogen bonding could enable interactions with the active sites of various enzymes.
Safety and Handling
Based on the GHS classifications for the parent compound, 1,4-diazepane, which is known to be toxic in contact with skin and to cause severe skin burns and eye damage, 1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride represents a promising, yet underexplored, chemical entity. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The strategic combination of the 1,4-diazepane scaffold with a trifluoroethyl substituent makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery programs. Future experimental work is required to validate the predicted properties and to fully elucidate the pharmacological profile of this compound.
References
- Anwar, S., Ayaz, M., Khan, A. J., & Iqbal, J. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini reviews in medicinal chemistry, 20(15), 1468–1484.
- PubChem. (n.d.). 1-(2,2,2-trifluoroethyl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from a specific PubChem CID if available.
- PubChem. (n.d.). Hexahydro-1,4-diazepine. National Center for Biotechnology Information.
- Greiser, J., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(38), 23653-23662.
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2.
- NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
- A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Deriv
- Synthesis of 1,2-diamines. Organic Chemistry Portal.
- 1,4-Diazepane-1-carbaldehyde. PubChem.
-
Synthesis of Dibenzo[ b,e ][1][6]Diazepine Derivatives. ResearchGate.
- Method for producing difuran diammonium salts or difuran diamines and compounds thereby obtained.
- What is the mechanism of Ethylenediamine Dihydrochloride?.
- Hexahydro-1,4-diazepine Safety and Hazards. PubChem.
- Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
- SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE.
- Central effects of three fluorinated benzodiazepines in comparison with diazepam. Psychopharmacology.
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
